DMABA NHS Ester
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Overview
Description
Mechanism of Action
Target of Action
The primary target of DMABA NHS Ester is the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) lipids . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl (PUFA) groups .
Mode of Action
This compound chemically reacts with the primary amine groups of PE lipids . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .
Biochemical Pathways
The reaction of this compound with PE lipids affects the biochemical pathways of fatty acid synthesis. Oxidation of these phospholipids may be linked to various human diseases . The use of this compound in combination with isotope-labeled compounds allows for the observation of changes in the distribution of PE lipids and the formation of novel PE lipid products .
Pharmacokinetics
Its solubility in various solvents such as dmf and dmso has been reported , which could potentially impact its bioavailability.
Result of Action
The result of this compound’s action is the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise . It has been used to study relative changes in PE lipid abundance before and after radical oxidation .
Action Environment
The action environment of this compound is primarily the cell membrane where it interacts with PE lipids It is known that the compound is stable for at least 4 years when stored at -20°c .
Biochemical Analysis
Biochemical Properties
DMABA NHS Ester interacts with the primary amine group of PE lipids . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl (PUFA) groups . The interaction between this compound and PE lipids facilitates the use of electrospray tandem mass spectrometry for the detection of various PE lipid subclasses .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with PE lipids. PE lipids are major components of cell membranes, and their oxidation may be linked to various human diseases . By reacting with PE lipids, this compound can help detect changes in PE lipid abundance before and after radical oxidation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its reaction with the primary amine group of PE lipids . This reaction enables the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its role in detecting changes in PE lipid abundance
Metabolic Pathways
This compound is involved in the metabolic pathways related to the detection of PE lipids . It interacts with the primary amine group of PE lipids, facilitating the use of mass spectrometry for the detection of various PE lipid subclasses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester typically involves the reaction of 4-(dimethylamino)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester primarily undergoes substitution reactions where it reacts with primary amine groups. This reaction forms a stable amide bond, making it useful for labeling and detection purposes .
Common Reagents and Conditions:
Reagents: Primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Conditions: Organic solvents like dimethylformamide (DMF), controlled temperature, and pH conditions.
Major Products: The major product formed from the reaction of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester with primary amines is a stable amide bond, which is used for labeling phosphatidylethanolamine lipids .
Scientific Research Applications
4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester is unique in its ability to react specifically with primary amine groups, making it highly effective for labeling phosphatidylethanolamine lipids. Similar compounds include:
4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester-d4: A deuterated version used for differential labeling.
4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester-d6: Another deuterated variant for studying lipid distribution.
4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester-d10: Used for observing changes in lipid abundance.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(dimethylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFZOAQGYOQTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746869 |
Source
|
Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58068-85-2 |
Source
|
Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the DMABA NHS ester reagent interact with its target, glycerophosphoethanolamine (PE) lipids, and what are the downstream effects of this interaction?
A1: The this compound reagent reacts with the primary amine group of PE lipids to form a stable amide bond. [] This derivatization allows for the detection of various PE subclasses (diacyl, ether, and plasmalogen) through a common precursor ion scan during mass spectrometry analysis. [] Essentially, the derivatization tags the PE lipids, making them easier to identify and quantify within complex biological samples.
Q2: Can you elaborate on the analytical advantages of using DMABA NHS esters for studying PE lipids?
A2: The research highlights several advantages:
- Universal Scan: DMABA labeling enables a single precursor ion scan to detect various PE subclasses, simplifying analysis. []
- Differential Labeling: The availability of four deuterium-enriched forms (D(0), D(4), D(6), D(10)) allows for simultaneous analysis of multiple samples, improving throughput and accuracy. []
- Internal Standard: Each deuterated form can act as an internal standard for its corresponding unlabeled PE lipid, enabling more accurate quantification. []
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